An In-depth Technical Guide to tert-Butyl bis(2-cyanoethyl)carbamate
An In-depth Technical Guide to tert-Butyl bis(2-cyanoethyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl bis(2-cyanoethyl)carbamate (CAS 1155879-28-9), a niche chemical intermediate with potential applications in organic synthesis, particularly in the development of specialized polymers and pharmaceutical scaffolds. This document details its physicochemical properties, outlines a robust synthetic pathway with a step-by-step experimental protocol, and offers an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, this guide discusses potential research applications, provides essential safety and handling protocols, and is fully referenced to support further investigation by researchers, scientists, and drug development professionals.
Introduction and Structural Elucidation
tert-Butyl bis(2-cyanoethyl)carbamate is a carbamate derivative characterized by a central nitrogen atom bonded to a tert-butoxycarbonyl (Boc) protecting group and two cyanoethyl arms. The Boc group imparts stability and allows for controlled deprotection under acidic conditions, making this molecule a potentially useful building block in multi-step syntheses.[1] The cyanoethyl moieties offer reactive handles for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to primary amines. The unique combination of a protected amine and two functionalized alkyl chains suggests its utility in the synthesis of complex nitrogen-containing molecules.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of tert-Butyl bis(2-cyanoethyl)carbamate are not extensively reported in publicly available literature. The following table summarizes its known and calculated properties.
| Property | Value | Source(s) |
| CAS Number | 1155879-28-9 | |
| Molecular Formula | C₁₁H₁₇N₃O₂ | - |
| Molecular Weight | 223.27 g/mol | Calculated |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Density | Not Reported | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from structure |
| InChI | InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(7-5-9-12)8-6-10-13/h5-8H2,1-4H3 |
Synthesis and Mechanism
The synthesis of tert-Butyl bis(2-cyanoethyl)carbamate can be logically approached via a two-step process: first, the synthesis of the precursor bis(2-cyanoethyl)amine, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Synthesis of bis(2-cyanoethyl)amine
The precursor, bis(2-cyanoethyl)amine, is typically synthesized via the cyanoethylation of ammonia with acrylonitrile. This reaction is well-documented and can be performed under various conditions.[2][3]
Boc-Protection of bis(2-cyanoethyl)amine
The protection of the secondary amine of bis(2-cyanoethyl)amine is achieved using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic synthesis.[3][4] The lone pair of the secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting intermediate then collapses, eliminating tert-butanol and carbon dioxide to yield the stable carbamate product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for tert-Butyl bis(2-cyanoethyl)carbamate.
Detailed Experimental Protocol
Step 1: Synthesis of bis(2-cyanoethyl)amine (Adapted from literature procedures[2])
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In a well-ventilated fume hood, to a stirred solution of aqueous ammonia (28-30%), add acrylonitrile dropwise at a temperature maintained between 20-30 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude bis(2-cyanoethyl)amine.
-
Purify the crude product by vacuum distillation if necessary.
Step 2: Synthesis of tert-Butyl bis(2-cyanoethyl)carbamate (General procedure for Boc protection[3][4])
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Dissolve bis(2-cyanoethyl)amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.).
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The reaction can be catalyzed by the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude tert-Butyl bis(2-cyanoethyl)carbamate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | t | 4H | -N-CH₂ -CH₂-CN |
| ~2.7 | t | 4H | -N-CH₂-CH₂ -CN |
| ~1.5 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~118 | -CN |
| ~81 | -C (CH₃)₃ |
| ~45 | -N-CH₂ -CH₂-CN |
| ~28 | -C(CH₃ )₃ |
| ~18 | -N-CH₂-CH₂ -CN |
Predicted IR Spectrum (ATR)
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N stretch |
| ~1690 | C=O stretch (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Predicted Mass Spectrum (ESI+)
| m/z | Assignment |
| 224.14 | [M+H]⁺ |
| 168.08 | [M - C₄H₉O]⁺ |
| 124.08 | [M - C₅H₉O₂]⁺ |
Experimental Protocol for Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Place a small amount of the purified compound directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory and record the spectrum.
-
Mass Spectrometry: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization (ESI) mass spectrometry in positive ion mode.
Caption: Correlation of structural fragments to predicted spectroscopic signals.
Potential Applications
While specific applications of tert-Butyl bis(2-cyanoethyl)carbamate are not widely documented, its structure suggests several potential areas of research:
-
Polymer Chemistry: The two cyanoethyl groups can be hydrolyzed to carboxylic acids, creating a dicarboxylic acid monomer with a protected amine. This could be used in the synthesis of functional polyamides or polyesters.
-
Pharmaceutical Synthesis: The molecule can serve as a scaffold for building more complex molecules. The cyano groups can be reduced to primary amines, which can then be further functionalized. The Boc-protected central nitrogen allows for selective reactions at the newly formed primary amines.
-
Cross-linking Agent: After deprotection of the central amine and reduction of the cyano groups, the resulting triamine could be used as a cross-linking agent in polymer and materials science.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, vapor, mist, or gas. Avoid contact with skin and eyes.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Toxicity: Carbamates can be toxic if ingested, inhaled, or absorbed through the skin.[6] Cyano compounds are also toxic. Handle with care.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Reactivity: Carbamates are generally incompatible with strong acids, strong bases, and strong oxidizing agents.[6]
Conclusion
tert-Butyl bis(2-cyanoethyl)carbamate is a chemical intermediate with a unique structural combination of a protected amine and two reactive cyanoethyl groups. While detailed experimental data is sparse, this guide provides a comprehensive overview of its likely properties, a plausible and detailed synthetic route, and predicted spectroscopic data to aid researchers in its synthesis and characterization. Its potential applications in polymer chemistry and pharmaceutical synthesis warrant further investigation. As with any chemical, it should be handled with appropriate safety precautions.
References
- Process for the manufacture of bis-(2-cyanoethyl)-amine. Google Patents. [URL: https://patents.google.
- Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-str
- Bis-(2-cyano-ethyl)-carbamic acid tert-butyl ester. Sigma-Aldrich.
- Physicochemical Studies of the Carbamate-CO/sub 2/-Solvent System. UNT Digital Library.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
- Classification, Chemical, and Toxicological Properties of Carbam
- Carbam
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]
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